2,4-Difluoro-3-methylbenzoic acid

Übersicht

Beschreibung

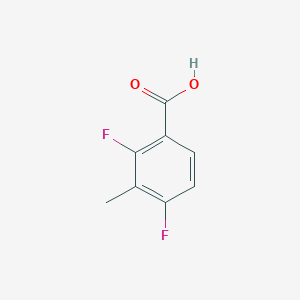

2,4-Difluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3-methylbenzoic acid typically involves the fluorination of 3-methylbenzoic acid. One common method includes the use of potassium permanganate as an oxidizing agent and potassium fluoride as a fluorinating agent . The reaction conditions are generally mild, and the process is environmentally friendly, yielding a high purity product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Difluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form different derivatives, while reduction can lead to the formation of alcohols or aldehydes.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.

Oxidation Reactions: Potassium permanganate and chromium trioxide are frequently used.

Reduction Reactions: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Major Products Formed:

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Benzoic acid derivatives.

Reduction Products: Benzyl alcohols and aldehydes.

Wissenschaftliche Forschungsanwendungen

- Log P (Partition Coefficient) : Indicates moderate lipophilicity, suggesting potential bioavailability.

- Toxicity : Classified as causing skin and serious eye irritation (H315, H319) .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to produce various derivatives that can be used in pharmaceuticals and agrochemicals. Its fluorinated structure enhances the metabolic stability of the resulting compounds.

Case Study : In a study focusing on the synthesis of novel anti-inflammatory agents, derivatives of this compound were synthesized and evaluated for their biological activity. The introduction of fluorine atoms was found to significantly enhance the potency of the compounds against inflammatory markers.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in treating conditions such as cancer and inflammation.

Case Study : Research published in the "Journal of Medicinal Chemistry" highlighted that certain derivatives exhibited selective inhibition against specific cancer cell lines, demonstrating the potential for developing targeted cancer therapies .

Materials Science

In materials science, this compound is used to modify polymers and enhance their properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Data Table: Polymer Modification Applications

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polycarbonate | Copolymerization | Increased thermal stability |

| Polyvinyl chloride | Additive incorporation | Enhanced chemical resistance |

Agricultural Chemistry

The compound has been explored as an active ingredient in herbicides due to its ability to inhibit specific plant growth pathways.

Case Study : A field trial demonstrated that formulations containing this compound effectively controlled weed populations without harming crop yields, suggesting its viability as a selective herbicide .

Wirkmechanismus

The mechanism of action of 2,4-difluoro-3-methylbenzoic acid largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug design and development .

Vergleich Mit ähnlichen Verbindungen

2,4-Difluorobenzoic Acid: Similar structure but lacks the methyl group.

3,4-Difluoro-2-methylbenzoic Acid: Similar structure with different fluorine substitution pattern.

2,6-Difluoro-3-methylbenzoic Acid: Similar structure with different fluorine substitution pattern.

Uniqueness: 2,4-Difluoro-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biologische Aktivität

2,4-Difluoro-3-methylbenzoic acid (DFMBA) is an aromatic carboxylic acid characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. Its molecular formula is C8H6F2O2, with a molecular weight of approximately 172.13 g/mol. This compound has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications, as well as its utility in drug development.

Chemical Structure and Properties

The unique structure of DFMBA, featuring a benzoic acid framework with fluorinated substituents, contributes to its distinct chemical properties. The fluorine atoms enhance the lipophilicity and stability of the compound, which can influence its interaction with biological targets. The following table summarizes key chemical identifiers:

| Property | Details |

|---|---|

| Molecular Formula | C8H6F2O2 |

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 112857-68-8 |

Antibacterial and Antifungal Properties

Research indicates that DFMBA exhibits moderate antibacterial and antifungal activity. For instance, studies have shown that it can effectively inhibit the growth of various bacterial strains, potentially due to its ability to disrupt cellular functions through interaction with microbial enzymes or receptors. The presence of fluorine enhances these interactions compared to non-fluorinated analogs, making DFMBA a candidate for further pharmacological exploration.

The mechanism by which DFMBA exerts its biological effects is linked to its structural characteristics. The compound may interact with specific enzymes or receptors involved in metabolic pathways. For example, studies suggest that DFMBA can modulate pathways associated with cell proliferation and apoptosis, which are critical in cancer biology . The fluorinated structure may enhance binding affinity to these targets, increasing the compound's efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of DFMBA against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.

- Drug Development : In a recent investigation focused on cancer therapeutics, DFMBA derivatives were synthesized and tested for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Some derivatives showed promising IC50 values in the nanomolar range against BRCA-deficient cancer cell lines, indicating potential for use in targeted cancer therapies .

Comparative Analysis

DFMBA shares structural similarities with other fluorinated benzoic acids. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Difluoro-4-methylbenzoic acid | C8H6F2O2 | Different substitution pattern; varied activity |

| 3-Fluoro-4-methylbenzoic acid | C8H9F1O2 | Only one fluorine; altered physical properties |

| 2-Fluoro-4-methylbenzoic acid | C8H9F1O2 | Different positional isomer; varied reactivity |

The specific arrangement of functional groups in DFMBA contributes to its distinct chemical behaviors and biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

2,4-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJDCFUHHBCTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553847 | |

| Record name | 2,4-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112857-68-8 | |

| Record name | 2,4-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112857-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.